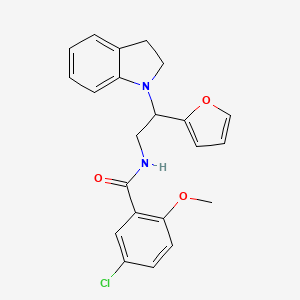

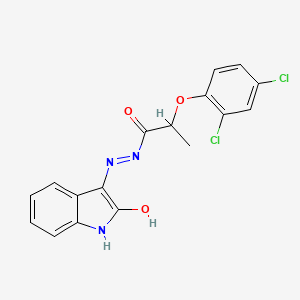

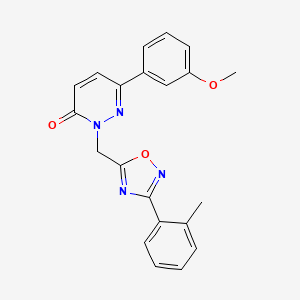

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound and its derivatives are actively studied in medicinal chemistry for their potential as therapeutic agents. For instance, derivatives of benzofurans, such as 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide, have shown promise in the synthesis of compounds with significant biological activities. These activities include antitumor and anti-inflammatory properties, as highlighted by the discovery of novel furanyl derivatives from the red seaweed Gracilaria opuntia. These compounds demonstrated potent anti-inflammatory and antioxidative effects in various in vitro models, suggesting their therapeutic potential in managing inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Pharmacology and Bioactive Compound Synthesis

In pharmacology, the structural features of 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide serve as a basis for synthesizing bioactive compounds. For example, the synthesis of novel 3-arylaminobenzofuran derivatives aiming at the colchicine site on tubulin for anticancer and antiangiogenic activities showcases the importance of furan derivatives in drug development. These compounds, characterized by specific substitutions on the benzofuran skeleton, have demonstrated nanomolar concentrations' antiproliferative activity against cancer cells, highlighting their potential as cancer therapeutics (Romagnoli et al., 2015).

Material Science and Polymer Chemistry

In the realm of material science, derivatives of furan, akin to 5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide, are investigated for their potential in creating biobased polymers. For instance, the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block represents a step towards sustainable materials. These polyesters, derived from furan, show promising applications in developing environmentally friendly plastics and fibers, marking a significant stride in polymer chemistry towards utilizing renewable resources (Jiang et al., 2014).

properties

IUPAC Name |

5-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O3/c1-27-20-9-8-16(23)13-17(20)22(26)24-14-19(21-7-4-12-28-21)25-11-10-15-5-2-3-6-18(15)25/h2-9,12-13,19H,10-11,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJUUSQDNPTUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2654393.png)

![4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2654397.png)

![N-(4-fluorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2654404.png)

![[4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2654409.png)